molecular formula C8H4Cl3NO4 B14754120 4-Nitrophenyl trichloroacetate CAS No. 782-89-8

4-Nitrophenyl trichloroacetate

Cat. No.: B14754120
CAS No.: 782-89-8
M. Wt: 284.5 g/mol
InChI Key: GDHTVPJGHDBBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl trichloroacetate is an organic compound that belongs to the class of nitrophenyl esters. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a trichloroacetate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl trichloroacetate can be synthesized through the reaction of 4-nitrophenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl trichloroacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitrophenyl ester group is susceptible to nucleophilic attack, leading to the formation of substituted products.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base, yielding 4-nitrophenol and trichloroacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid are commonly used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Substituted nitrophenyl derivatives.

    Reduction: 4-Aminophenyl trichloroacetate.

    Hydrolysis: 4-Nitrophenol and trichloroacetic acid.

Scientific Research Applications

4-Nitrophenyl trichloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound is employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-nitrophenyl trichloroacetate involves its reactivity towards nucleophiles. The ester bond is cleaved through nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a trichloroacetate group.

    4-Nitrophenyl acetate: Contains an acetate group instead of a trichloroacetate group.

    4-Nitrophenyl carbonate: Contains a carbonate group instead of a trichloroacetate group.

Uniqueness

4-Nitrophenyl trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct reactivity and properties compared to other nitrophenyl esters. This makes it particularly useful in specific synthetic applications and industrial processes.

Properties

IUPAC Name

(4-nitrophenyl) 2,2,2-trichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHTVPJGHDBBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508621
Record name 4-Nitrophenyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-89-8
Record name 4-Nitrophenyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.